An In-depth Technical Guide to 3-Ethynylpiperidin-3-ol: Chemical Properties and Structure
An In-depth Technical Guide to 3-Ethynylpiperidin-3-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynylpiperidin-3-ol is a heterocyclic organic compound featuring a piperidine ring substituted with both a hydroxyl and an ethynyl group at the 3-position. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, known to impart favorable pharmacokinetic properties.[1] The addition of a hydroxyl group can enhance solubility and provide a key point for further chemical modification, while the ethynyl group offers a versatile handle for various chemical transformations, including click chemistry. This guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of 3-Ethynylpiperidin-3-ol.
Chemical Properties and Structure
Table 1: General Chemical Properties of 3-Ethynylpiperidin-3-ol
| Property | Value | Source |
| IUPAC Name | 3-Ethynylpiperidin-3-ol | N/A |
| CAS Number | 1485273-11-7 | [2] |
| Molecular Formula | C₇H₁₁NO | [2] |
| Molecular Weight | 125.17 g/mol | [2] |
| Physical State | Not explicitly stated, likely a solid at room temperature | Inferred from related compounds |
| Solubility | Not explicitly stated, expected to have some solubility in water and polar organic solvents | Inferred from structural features |
| pKa | Not explicitly stated | N/A |
| Melting Point | Not explicitly stated | N/A |
| Boiling Point | Not explicitly stated | N/A |
Structural Elucidation
The structure of 3-Ethynylpiperidin-3-ol is characterized by a saturated six-membered nitrogen-containing ring (piperidine). Key structural features include:
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Piperidine Ring: A core heterocyclic scaffold.
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Tertiary Alcohol: A hydroxyl group attached to a tertiary carbon (C3).
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Terminal Alkyne: An ethynyl group (-C≡CH) also attached to C3.
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Chiral Center: The C3 carbon is a chiral center, meaning 3-Ethynylpiperidin-3-ol can exist as a racemic mixture of (R)- and (S)-enantiomers.
Spectroscopic data for the hydrochloride salt of 3-Ethynylpiperidin-3-ol is available, which can be used to confirm its structure. For instance, ¹H NMR spectroscopy would show characteristic signals for the piperidine ring protons and the acetylenic proton.
Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of 3-Ethynylpiperidin-3-ol is not widely published. However, a plausible and commonly employed synthetic route would involve the nucleophilic addition of an acetylide anion to a suitable piperidone precursor. A likely synthetic strategy is outlined below.
Proposed Synthetic Pathway
Figure 1: Proposed synthesis of 3-Ethynylpiperidin-3-ol.
Experimental Protocol (Hypothetical)
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Protection of the Piperidine Nitrogen: 3-Piperidone is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions involving the secondary amine. This is typically achieved by reacting 3-piperidone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.
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Ethynylation: The protected N-Boc-3-piperidone is then reacted with a source of the acetylide anion. A common method is the use of lithium acetylide, which can be generated in situ from acetylene gas and an organolithium reagent like n-butyllithium. This reaction is a nucleophilic addition to the ketone, forming the tertiary alcohol.
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Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, for example, by treatment with hydrochloric acid in an appropriate solvent, to yield the final product, 3-Ethynylpiperidin-3-ol.
Biological Activity
There is limited publicly available information on the specific biological activities of 3-Ethynylpiperidin-3-ol. However, the piperidine scaffold is a well-established pharmacophore present in numerous drugs with diverse therapeutic applications, including those targeting the central nervous system.[1]
A study on related compounds, such as bis[1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidine) dihydrochloride, has shown potential immunostimulating activity.[3] This suggests that ethynyl-substituted piperidine derivatives may have interesting pharmacological profiles worth investigating. The structural similarity of 3-Ethynylpiperidin-3-ol to other bioactive molecules indicates its potential as a building block for the synthesis of novel therapeutic agents. Further screening and biological evaluation are necessary to elucidate its specific activities and potential signaling pathway interactions.
Due to the lack of specific data on the biological targets and signaling pathways of 3-Ethynylpiperidin-3-ol, a corresponding diagram cannot be generated at this time.
Conclusion
3-Ethynylpiperidin-3-ol is a chiral, trifunctional molecule with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physical and biological properties are not yet fully available, its structural features suggest it is a valuable building block for the development of novel compounds with potential therapeutic applications. The proposed synthetic route via ethynylation of a protected 3-piperidone offers a viable method for its preparation. Further research into the biological activities of this compound is warranted to fully explore its potential in drug discovery and development. warranted to fully explore its potential in drug discovery and development.
